2-Bromo-3-cyano-6-nitrobenzoic acid
Description
2-Bromo-3-cyano-6-nitrobenzoic acid (molecular formula: C₈H₃BrN₂O₄, molecular weight: 271.03 g/mol) is a halogenated, nitro- and cyano-substituted benzoic acid derivative. Its structure features a bromine atom at position 2, a cyano group at position 3, and a nitro group at position 6 on the aromatic ring. This substitution pattern creates a highly electron-deficient aromatic system, making it reactive in electrophilic and nucleophilic processes. The compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, and coordination complexes due to its multifunctional groups .
Properties
IUPAC Name |
2-bromo-3-cyano-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-7-4(3-10)1-2-5(11(14)15)6(7)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGQCCXHSARUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
The compound’s reactivity and physicochemical properties are strongly influenced by the positions of its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
*Molecular weights calculated from atomic masses where direct data was unavailable.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The cyano group in this compound enhances acidity (pKa ~1.5–2.0 estimated) compared to methyl-substituted analogs (pKa ~2.5–3.0) due to stronger electron withdrawal . Nitro Group Position: The nitro group at position 6 (para to carboxylic acid) in the target compound exerts a stronger acid-strengthening effect than its meta counterpart in 2-Bromo-4-cyano-3-nitrobenzoic acid .
- However, the cyano group’s smaller size (vs. methyl) mitigates this effect in the target compound .
Research Findings and Methodological Notes
- Crystallographic Data: Structural analyses of such compounds often employ programs like SHELXL for refinement, ensuring accurate determination of substituent orientations and bond lengths .
- Similarity Metrics: Computational studies (e.g., Tanimoto similarity) highlight that analogs like 2-Bromo-3-methyl-5-nitrobenzoic acid (similarity score: 0.96) share functional group motifs but differ in electronic profiles .
Preparation Methods
Direct Nitration and Bromination of Substituted Benzoic Acids
One classical approach involves starting from 4-bromobenzoic acid or similar brominated benzoic acids, followed by nitration to introduce the nitro group at the 6-position. The cyano group can be introduced either before or after nitration via nucleophilic substitution reactions or cyanation of halogenated intermediates.
- Nitration : Using nitric acid under controlled temperature to selectively nitrate the aromatic ring at the desired position.
- Bromination : Bromine or brominating agents are used to introduce bromine at the 2-position, often under inert atmosphere to avoid side reactions.
- Cyanation : Introduction of the cyano group is typically achieved by nucleophilic substitution of a halogen (e.g., bromine) with cyanide ion or by coupling reactions.
This method is supported by the synthesis of related compounds such as 2-Bromo-4-cyano-6-nitrobenzoic acid, where nitration of 4-bromobenzoic acid is a key step.
Multi-Step Synthesis via Malonate Esters and Aldehyde Intermediates
A more elaborate synthetic route involves the use of dimethyl malonate and halogenated nitrobenzene derivatives to build the benzoic acid framework with desired substitutions:
Step 1 : Reaction of 1,3-dibromo-2-nitrobenzene with dimethyl malonate in the presence of sodium carbonate in a polar aprotic solvent such as N,N-dimethylformamide or dimethyl sulfoxide at 50–60°C. This yields 2-(3-bromo-2-nitrobenzaldehyde)-malonate dimethyl ester with high yields (~96–98%).
Step 2 : Hydrolysis and acidification of the malonate ester under acidic conditions (e.g., reflux with 6M hydrochloric acid) to form 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid with yields around 93%.
Step 3 : Further hydrolysis and oxidation steps convert the aldehyde-acetic acid intermediate into 3-bromo-2-nitrobenzoic acid with yields ranging from 81% to 86% depending on reaction temperature and time.
This route provides a robust pathway to selectively substituted nitrobenzoic acids, which can be further functionalized to introduce the cyano group at the 3-position via nucleophilic substitution or coupling reactions.
Nucleophilic Substitution and Coupling Reactions for Cyano Group Introduction
Incorporation of the cyano group at the 3-position can be achieved by nucleophilic substitution of a bromine atom in the aromatic ring by cyanide ion or by coupling reactions with cyanide-containing reagents.
- Starting from brominated nitrobenzoic acid intermediates, treatment with cyanide salts under controlled conditions leads to substitution of bromine by the cyano group.
- This step requires careful control of temperature and solvent to avoid side reactions and ensure high selectivity.
Industrial Scale and Purification Considerations
In industrial production, the synthesis involves:
- Large-scale bromination and nitration under optimized conditions (temperature, solvent, reagent concentration) to maximize yield and purity.
- Use of inert atmospheres (e.g., nitrogen or argon) to prevent side reactions.
- Purification steps such as recrystallization and chromatographic techniques to isolate the pure 2-Bromo-3-cyano-6-nitrobenzoic acid.
Summary of Key Reaction Conditions and Yields
Research Findings and Analytical Notes
- The multi-step malonate ester route offers high yields and selectivity for the nitro and bromo substituents, providing a reliable intermediate for further cyanation.
- Reaction monitoring by thin-layer chromatography (TLC) is essential to determine completion at each step.
- Acid-base extraction and recrystallization are effective purification methods to isolate high-purity products.
- Industrial methods emphasize inert atmosphere and precise control of reaction parameters to avoid side reactions and degradation.
- The presence of electron-withdrawing groups (nitro and cyano) influences the reactivity and regioselectivity of substitution reactions.
Q & A
Q. Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution | Evidence Reference |
|---|---|---|
| Incomplete Nitration | Use excess HNO₃/H₂SO₄ at 110°C | |
| Cyano Group Hydrolysis | Anhydrous conditions, low reaction time | |
| Byproduct Formation | Gradient HPLC purification |
Q. What mechanistic insights explain competing pathways in derivatization reactions (e.g., esterification vs. decarboxylation)?
- Methodological Answer : The carboxylic acid group’s acidity (pKa ~2.5) promotes decarboxylation under heat (>150°C), while esterification requires:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
